N-(3-chloro-4-methoxyphenyl)-N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
N-(3-chloro-4-methoxyphenyl)-N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including a chloro-substituted methoxyphenyl group, an ethylphenyl group, and a phenylsulfonyl group attached to a glycinamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multi-step organic reactions. One common approach is the sequential coupling of the respective aromatic amines with glycine derivatives, followed by sulfonylation and chlorination reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Advanced techniques like microwave-assisted synthesis and flow chemistry can be employed to enhance reaction rates and reduce waste .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chloro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while substitution of the chloro group can introduce various functional groups .
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methoxyphenyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- N-(3-chloro-4-methoxyphenyl)-N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)alaninamide
Uniqueness
N-(3-chloro-4-methoxyphenyl)-N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro and methoxy groups, along with the sulfonylated glycinamide backbone, differentiates it from other similar compounds and enhances its potential for diverse applications .
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-ethylanilino]-N-(3-chloro-4-methoxyphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O4S/c1-3-17-9-12-19(13-10-17)26(31(28,29)20-7-5-4-6-8-20)16-23(27)25-18-11-14-22(30-2)21(24)15-18/h4-15H,3,16H2,1-2H3,(H,25,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBMESPDFCWZHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC(=O)NC2=CC(=C(C=C2)OC)Cl)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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